Product packaging for 6,6'-Diphenyl-2,2'-bipyridine(Cat. No.:)

6,6'-Diphenyl-2,2'-bipyridine

Cat. No.: B12068330
M. Wt: 308.4 g/mol
InChI Key: RDVGKUMQLDDBKM-UHFFFAOYSA-N
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Description

The Significance of Bipyridine Ligands in Contemporary Coordination Chemistry Research

2,2'-Bipyridine (B1663995) (bpy) and its derivatives are among the most widely utilized ligands in coordination chemistry. nih.gov Their prominence stems from their ability to act as bidentate chelating agents, binding to a single metal atom at two points through their nitrogen atoms to form a stable five-membered ring. wikipedia.org This chelation effect results in metal complexes that are significantly more stable than those formed with an equivalent number of monodentate pyridine (B92270) ligands. nih.govmdpi.com

The versatility of bipyridine ligands is a key driver of their extensive use. Their robust redox stability and the relative ease with which they can be functionalized allow for the fine-tuning of the electronic and steric properties of the resulting metal complexes. researchgate.net This adaptability has made bipyridine complexes central to numerous areas of research, including:

Photochemistry and Photophysics: Ruthenium and platinum complexes of bipyridine are known for their intense luminescence, making them crucial in the development of light-emitting devices and sensors. ebi.ac.uk Bipyridine-containing complexes are also investigated for their potential in solar energy conversion technologies. ajrconline.org

Catalysis: Bipyridine ligands are integral to the design of catalysts for a variety of organic transformations, including oxidation, carbonylation, and hydroformylation reactions. chemscene.comalfachemic.com They are used with transition metals like palladium, platinum, and nickel to facilitate reactions such as carbon-carbon coupling. fiveable.menih.gov

Supramolecular Chemistry: The defined geometry and binding properties of bipyridines make them excellent building blocks for the self-assembly of complex supramolecular structures, such as helicates and molecular polygons. nih.govalfachemic.com

Materials Science: Bipyridine-based complexes are key components in the development of functional materials, including dye-sensitized solar cells and metal-organic frameworks (MOFs). fiveable.me

The ability to modify the bipyridine scaffold with various substituents allows researchers to systematically alter the properties of the metal complexes. This has led to a vast library of bipyridine derivatives, each designed to meet the specific demands of a particular application. mdpi.com

Distinctive Structural and Electronic Attributes of 6,6'-Diphenyl-2,2'-bipyridine for Advanced Chemical Studies

Among the many substituted bipyridines, this compound stands out due to its unique structural and electronic characteristics. The defining feature of this ligand is the presence of bulky phenyl groups at the 6 and 6' positions, which are adjacent to the nitrogen donor atoms.

This substitution pattern imparts several key attributes:

Steric Hindrance: The phenyl groups at the 6,6'-positions create significant steric bulk around the metal coordination site. osti.gov This steric hindrance can enforce unusual coordination geometries on the metal center. For example, in a rhenium(I) complex, the steric clash forces the metal ion to sit significantly out of the plane of the bipyridine unit. nih.gov This contrasts with ligands where substituents are at the 4,4'- or 5,5'-positions, which have a much smaller steric impact on the coordination sphere. mdpi.com This steric control is crucial for preventing undesirable side reactions, such as dimerization of catalyst molecules, and for influencing the reactivity and selectivity of the metal center. osti.gov

Electronic Effects: The phenyl groups are also electronically active. They extend the π-conjugated system of the bipyridine core, which can influence the electronic properties of the resulting metal complexes, such as their absorption and emission spectra. However, the steric strain can also lead to a twisting of the phenyl groups relative to the bipyridine plane, which can, in turn, affect the degree of electronic communication. nih.gov

Modulation of Reactivity: The combination of steric and electronic effects makes this compound a valuable ligand for tuning the catalytic activity of metal complexes. For instance, in the context of electrocatalytic CO2 reduction by manganese complexes, the modest steric bulk of the this compound ligand was found to provide a balance that hinders catalyst deactivation while not excessively impeding the catalytic cycle. osti.gov

These distinctive features make this compound a powerful tool for probing the fundamentals of coordination chemistry and for designing sophisticated functional molecules.

Table 1: Comparison of Structural Features of Substituted Bipyridine Ligands

Ligand Substituent Position Key Structural Impact Reference
4,4'-Dimethyl-2,2'-bipyridine 4,4' Primarily electronic effects; minimal steric hindrance at the coordination site.
6,6'-Dimethyl-2,2'-bipyridine 6,6' Significant steric hindrance near the nitrogen donors, affecting coordination geometry. mdpi.com
This compound 6,6' Pronounced steric bulk influencing coordination geometry and preventing dimerization; extended π-system. osti.govnih.gov
4,4'-Diphenyl-2,2'-bipyridine 4,4' Extended π-conjugation with less direct steric impact on the metal center compared to the 6,6'-isomer.

Trajectories and Evolution of Academic Inquiry into this compound and its Functionalized Derivatives

The academic interest in 2,2'-bipyridine dates back to the late 19th century, with its synthesis first reported in 1888. nih.gov Early research focused on its fundamental coordination chemistry with various metal ions. nih.govmdpi.com The development of synthetic methodologies to create substituted bipyridines opened up new avenues of research, allowing for the systematic investigation of structure-property relationships.

The synthesis of 6,6'-disubstituted bipyridines, including the diphenyl derivative, represented a significant step forward. These "hindered" ligands allowed researchers to explore the impact of steric pressure on the properties of metal complexes. Key synthetic strategies for bipyridine derivatives include metal-catalyzed cross-coupling reactions like Suzuki, Stille, and Negishi couplings. mdpi.com However, the synthesis of bipyridines can be challenging because the product itself can coordinate to the metal catalyst, thereby inhibiting its activity. mdpi.com Strategies to overcome this include using bulky ligands on the catalyst to suppress product coordination. mdpi.com

Research into this compound and its functionalized derivatives has evolved to encompass several key areas:

Luminescent Materials: The steric hindrance provided by the 6,6'-diphenyl groups has been exploited to enhance the luminescence properties of copper(I) complexes. researchgate.net The bulky framework prevents geometric distortions in the excited state, which would otherwise quench luminescence. researchgate.net

Catalysis: As mentioned, the unique steric and electronic profile of this compound has been utilized in the development of molecular catalysts for processes like CO2 reduction. osti.gov Studies have focused on how the ligand framework influences reaction mechanisms and catalyst stability. osti.gov

Binucleating Ligands: The bipyridine scaffold can be further functionalized to create more complex ligand architectures. For example, a phosphine (B1218219) group has been introduced at the 6-position of a bipyridine to create a tridentate ligand capable of bridging two metal centers. journals.co.za Similarly, thiophenol groups have been attached at the 6,6'-positions to create tetradentate chelators for modeling the active sites of metalloenzymes. mdpi.com

The trajectory of research indicates a continuous move towards more complex and functionalized systems based on the this compound core. This progression allows for the design of highly specialized molecules for applications in fields ranging from renewable energy to bioinorganic chemistry.

Table 2: Selected Research Applications of this compound and its Derivatives

Derivative/Complex Field of Study Finding/Application Reference
[Cu(4,4′-dimethyl-6,6′-diphenyl-2,2′-bipyridine)₂]⁺/²⁺ Electrochromism / Photophysics The complex exhibits a reversible Cu(I)/Cu(II) redox couple with associated color changes, suitable for electrochromic displays. The Cu(I) complex shows weak luminescence. researchgate.net
[Mn(this compound)(CO)₃(CH₃CN)]⁺ Electrocatalysis The ligand's steric bulk hinders catalyst dimerization and allows for efficient CO₂ reduction at a low overpotential. osti.gov
6,6'-di(triphenylamine)-2,2'-bipyridine Coordination Chemistry / Photophysics The bulky triphenylamine (B166846) substituents force a distorted coordination geometry on metal ions like Re(I). The ligand and its complexes exhibit intraligand charge transfer (ILCT) absorption and emission. nih.gov
6,6′-di-(2″-thiophenol)-2,2′-bipyridine Bioinorganic Chemistry Synthesized as a potential tetradentate chelator for mimicking the active sites of [NiFe]-hydrogenases. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H16N2 B12068330 6,6'-Diphenyl-2,2'-bipyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H16N2

Molecular Weight

308.4 g/mol

IUPAC Name

2-phenyl-6-(6-phenylpyridin-2-yl)pyridine

InChI

InChI=1S/C22H16N2/c1-3-9-17(10-4-1)19-13-7-15-21(23-19)22-16-8-14-20(24-22)18-11-5-2-6-12-18/h1-16H

InChI Key

RDVGKUMQLDDBKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=CC(=N3)C4=CC=CC=C4

Origin of Product

United States

Strategic Synthetic Methodologies and Directed Chemical Modifications

Foundational Synthetic Pathways for the 6,6'-Diphenyl-2,2'-bipyridine Core

The construction of the this compound scaffold relies on established and versatile chemical reactions. Cross-coupling reactions are particularly prominent, offering efficient ways to form the key carbon-carbon bonds that define the molecule's structure.

Cross-Coupling Reactions: Suzuki-Miyaura and Sonogashira Approaches in Ligand Synthesis

The Suzuki-Miyaura coupling reaction stands as a powerful and widely used method for the synthesis of bipyridine derivatives. researchgate.netresearchgate.net This palladium-catalyzed reaction typically involves the cross-coupling of a pyridine-based boronic acid or ester with a halogenated pyridine (B92270). researchgate.netgre.ac.uk The development of stable 2-pyridylboronic acid esters has been crucial for the successful application of this method to synthesize 2,2'-bipyridines. researchgate.net For the synthesis of this compound, a common strategy involves the coupling of a 6-halo-2-phenylpyridine with a suitable boronic acid derivative or vice versa. The reaction conditions, including the choice of palladium catalyst, base, and solvent, are critical for achieving high yields.

The Sonogashira coupling reaction provides another essential pathway, forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgbeilstein-journals.org While direct synthesis of the diphenyl-bipyridine core via Sonogashira coupling is less common, it is instrumental in creating precursors and functionalized derivatives. For instance, a bipyridine core can be functionalized with terminal alkynes, which can then undergo further reactions. The mild reaction conditions of the Sonogashira coupling, often at room temperature and in aqueous media, make it suitable for complex molecule synthesis. wikipedia.org

Multicomponent Condensation and Ring Closure Methodologies

Beyond cross-coupling, multicomponent condensation and ring closure reactions offer alternative synthetic routes. scielo.br These methods often involve the construction of the pyridine rings from acyclic precursors. While generally more complex than coupling reactions, they can provide access to a wide range of substituted bipyridines. scielo.br For instance, the synthesis can start from appropriately substituted precursors that undergo cyclization to form the pyridine rings. scielo.br However, these methods can sometimes suffer from low yields. scielo.br

Research on Functionalization and Derivatization Strategies

The properties of this compound can be finely tuned by introducing various functional groups onto either the phenyl rings or the bipyridine core. This functionalization is key to developing materials with specific electronic, optical, or catalytic properties.

Tailored Substituent Introduction on Phenyl Moieties and Their Influence

Introducing substituents onto the phenyl rings of this compound can significantly alter its electronic properties. For example, attaching electron-withdrawing groups like fluorine atoms to the phenyl rings has been shown to influence the emission energy and quantum efficiency of iridium(III) complexes incorporating these ligands. mdpi.com Specifically, the introduction of a fluorine atom at the 4-position of the phenyl ring in a related dimethyl-diphenyl-bipyridine ligand resulted in a blue shift of the emission maximum in the corresponding iridium(III) complex. mdpi.com This demonstrates the direct impact of phenyl group functionalization on the photophysical properties of the resulting metal complexes.

Modifications at the Bipyridine Core: Amination, Halogenation, and Carboxylic Acid Derivatization

The bipyridine core itself is a versatile platform for chemical modification.

Amination: The introduction of amino groups, for instance, can be achieved through methods like the Chichibabin reaction or by nucleophilic substitution of a halogenated bipyridine. A simple and efficient synthesis of 6,6'-diamino-2,2'-bipyridine from 6,6'-dibromo-2,2'-bipyridine has been developed using potassium amide in liquid ammonia (B1221849) with an iron(III) nitrate (B79036) nonahydrate catalyst, achieving yields of 85–95%. researchgate.net

Halogenation: Halogen atoms can be introduced onto the bipyridine core, serving as handles for further functionalization through cross-coupling reactions. orgsyn.org For example, 6,6'-dibromo-2,2'-bipyridine can be prepared from the vapor-phase bromination of 2,2'-bipyridine (B1663995) at high temperatures. mdpi.com These halogenated derivatives are crucial intermediates for synthesizing more complex bipyridine ligands.

Carboxylic Acid Derivatization: The introduction of carboxylic acid groups is another important modification, particularly for applications in dye-sensitized solar cells where they can act as anchoring groups to semiconductor surfaces. researchgate.net The synthesis of 6,6'-dicarboxy-2,2'-bipyridine is a key step in creating such functional ligands. scielo.br These carboxylic acid groups can be further converted into other derivatives, expanding the functional diversity of the bipyridine ligand. scielo.br

Investigating the Impact of Substituent Nature and Position on Synthetic Efficiency and Product Selectivity

The nature and position of substituents on the bipyridine scaffold have a profound effect on both the efficiency of synthetic reactions and the selectivity of the products formed.

The steric hindrance introduced by substituents at the 6 and 6'-positions can significantly influence the coordination chemistry and catalytic activity of the resulting metal complexes. nih.gov For example, in nickel-catalyzed cross-electrophile coupling reactions, bulky substituents at the 6,6'-positions of a bipyridine ligand were found to stabilize certain nickel(I) intermediates. nih.gov However, these bulky groups could also hinder the coordination of the ligand to a nickel(0) precursor. nih.gov

The electronic properties of substituents also play a critical role. Electron-donating or electron-withdrawing groups can alter the reactivity of the bipyridine ligand and the properties of its metal complexes. The position of these substituents is equally important, as it dictates the steric environment around the nitrogen donor atoms and can influence the regioselectivity of further functionalization reactions. mdpi.com For instance, in the metalation of 6-substituted 2,2'-bipyridines, C-H activation typically occurs on the substituted pyridine ring. mdpi.com

Advanced Coordination Chemistry Research of 6,6 Diphenyl 2,2 Bipyridine

Elucidation of Metal Complex Formation with Transition Elements

The coordination of 6,6'-diphenyl-2,2'-bipyridine to transition metals has led to a diverse array of mononuclear and dinuclear complexes. The synthetic strategies employed and the resultant structural features are dictated by the interplay between the electronic nature of the metal center and the steric demands of the bulky ligand.

The synthesis of metal complexes incorporating this compound typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. Both mononuclear and dinuclear species have been successfully isolated and characterized.

Mononuclear Complexes: A variety of mononuclear complexes have been synthesized with transition metals such as platinum(II), copper(I), silver(I), rhenium(I), and ruthenium(II). For instance, reacting this compound with precursors like K₂PtCl₄ or [Re(CO)₅Cl] yields the corresponding mononuclear complexes. Similarly, homoleptic bis(ligand) complexes of copper(I) and silver(I), [M(6,6'-diTPAbpy)₂]⁺ (where diTPAbpy is 6,6'-ditriphenylamine-2,2'-bipyridine), have been formed despite the significant steric bulk of the ligands nih.gov. The synthesis of these complexes often proceeds in good yields under standard reaction conditions.

Dinuclear Complexes: The this compound framework can also support the formation of dinuclear structures. These can be achieved by using appropriate bridging ligands to link two metal centers, each coordinated to a this compound unit. For example, dinuclear platinum(II) complexes have been synthesized using rigid bridging ligands like cis-1,2-bis(diphenylphosphino)ethylene researchgate.net. Dinuclear copper(I) and silver(I) complexes have also been prepared where two metal centers are bridged by diphosphine ligands mdpi.com. These dinuclear architectures can exhibit interesting photophysical properties and allow for the study of metal-metal interactions.

Table 1: Examples of Synthesized this compound Metal Complexes
Metal CenterComplex TypeAncillary/Bridging LigandsReference
Platinum(II)MononuclearAcetylide researchgate.net
Platinum(II)Dinuclearcis-1,2-bis(diphenylphosphino)ethylene researchgate.net
Copper(I)Mononuclear (Homoleptic)None nih.gov
Silver(I)Mononuclear (Homoleptic)None nih.gov
Rhenium(I)MononuclearCO, Cl nih.gov
Ruthenium(II)MononuclearCO, Cl nih.gov
Copper(I)Dinuclearbis(diphenylphosphino)methane mdpi.com
Silver(I)Dinuclearbis(diphenylphosphino)methane mdpi.com

The this compound ligand primarily functions as a bidentate N,N'-chelating ligand, forming a stable five-membered ring with the metal center. However, the steric hindrance imposed by the phenyl groups at the 6 and 6' positions significantly influences the coordination geometry around the metal ion.

In many complexes, the steric clash between the phenyl groups and other ligands forces a distortion from ideal geometries. For instance, in four-coordinate complexes, instead of a perfect square planar or tetrahedral geometry, a distorted intermediate geometry is often observed. This distortion is evident in the crystal structures of complexes like [Cu(POP)(N^N)][PF₆], where the introduction of sterically demanding substituents in the 6- and 6,6'-positions of the bipyridine ligand is a key feature rsc.org.

The steric bulk can also lead to unusual coordination modes. In some instances, instead of the typical bidentate chelation, the ligand might coordinate in a monodentate fashion or participate in more complex bonding arrangements, especially in dinuclear or polynuclear systems.

Furthermore, the steric hindrance affects the planarity of the bipyridine system itself. In a rhenium(I) complex, [(6,6'-diTPAbpy)Re(CO)₃Cl], the steric bulk of the triphenylamine (B166846) substituents forces the metal ion to sit significantly out of the plane of the bipyridine unit, with a reported deviation of 23° nih.gov. This distortion has a direct impact on the electronic properties of the complex.

Table 2: Coordination Geometries of Selected this compound Complexes
Metal IonCoordination NumberGeometryComments
Cu(I)4Distorted TetrahedralSteric hindrance from phenyl groups and ancillary phosphine (B1218219) ligands leads to distortion.
Ag(I)4Distorted TetrahedralSimilar to Cu(I) complexes, geometry is influenced by steric factors.
Pt(II)4Distorted Square PlanarCyclometalation can enforce a planar geometry, but phenyl groups cause some distortion.
Re(I)6Distorted OctahedralSignificant deviation of the metal from the bipyridine plane due to bulky substituents.

The phenyl substituents at the 6 and 6' positions exert a profound steric and electronic influence on the properties of the resulting metal complexes.

Steric Effects: The primary effect of the bulky phenyl groups is steric hindrance around the metal center. This steric shield can enhance the stability of the complex by kinetically hindering the approach of incoming ligands, thereby slowing down decomposition or substitution reactions. However, this same steric bulk can also be a synthetic limitation. For example, attempts to create heteroleptic complexes of the type [Cu(6,6'-diTPAbpy)(bpy)]⁺ were unsuccessful, with the more stable homoleptic [Cu(6,6'-diTPAbpy)₂]⁺ being the exclusive product, highlighting how steric demands can dictate product formation nih.gov.

Electronic Effects: The phenyl groups are conjugated with the bipyridine core, allowing for the modulation of the ligand's electronic properties. Electron-donating or electron-withdrawing groups on the phenyl rings can tune the energy of the ligand's frontier orbitals. This, in turn, affects the energy of metal-to-ligand charge transfer (MLCT) transitions, which is crucial for the photophysical and photochemical properties of the complexes. For instance, the presence of alkoxyl substituents on the diphenylbipyridine ligands in a dinuclear platinum(II) complex resulted in a bathochromic shift of the absorption and emission bands researchgate.net.

The steric hindrance also influences the electronic properties indirectly by forcing conformational changes. The increased dihedral angle between the phenyl groups and the bipyridine plane can disrupt π-conjugation, which is reflected in the absorption spectra of the complexes nih.gov.

Investigations into Cyclometallation Reactions and C-H Activation Processes Promoted by this compound Ligands

The presence of the phenyl groups at the 6 and 6' positions provides an opportunity for intramolecular C-H activation, leading to the formation of cyclometalated complexes. In these reactions, a C-H bond on one of the phenyl rings is cleaved, and a direct metal-carbon bond is formed, resulting in a tridentate N,N',C-coordination mode for the ligand.

This process has been observed for several transition metals, including platinum and nickel. For example, the reaction of 6-phenyl-2,2'-bipyridine (B1228381) with platinum(II) precursors can lead to cyclometalated species. A cyclometalated Pt(II) complex with a κ³-6-phenyl-4,4'-di-tert-butyl-2,2'-bipyridine ligand was synthesized and found to catalyze H/D exchange, a process that proceeds via C-H activation acs.org.

More recently, direct base-assisted C-H cyclonickelation of 6-phenyl-2,2'-bipyridine has been achieved using Ni(II) precursors nih.govnih.govresearchgate.net. This method avoids the need for pre-functionalized ligands or harsh reaction conditions, offering a more direct route to these valuable organometallic compounds. The reaction is typically promoted by a mixture of bases in a nonpolar solvent at elevated temperatures nih.govnih.gov. The resulting cyclometalated nickel complexes, such as [Ni(Phbpy)X] (where X = Br, OAc), are stable and have been fully characterized nih.govnih.govresearchgate.net.

These cyclometalation reactions are significant as they provide a pathway to robust organometallic complexes with potential applications in catalysis and materials science. The resulting pincer-like coordination of the ligand often imparts high thermal stability to the complex.

Electrochemical Characterization and Redox Behavior of this compound Metal Complexes

The electrochemical properties of metal complexes of this compound are of great interest for their potential use in redox-active systems, such as catalysts, sensors, and molecular electronics. The redox behavior is typically investigated using techniques like cyclic voltammetry.

The complexes generally exhibit both metal-centered and ligand-centered redox processes. The potential at which these processes occur is influenced by the nature of the metal, the other ligands in the coordination sphere, and the electronic properties of the this compound ligand itself.

For example, ruthenium(II) complexes of bipyridine derivatives often show a reversible one-electron oxidation corresponding to the Ru(II)/Ru(III) couple. The potential for this oxidation is sensitive to the electron-donating or -withdrawing nature of the substituents on the bipyridine ligand rsc.org. In the case of dinuclear ruthenium complexes, two distinct metal-centered oxidation waves can be observed, indicating electronic communication between the two metal centers through the bridging ligand nih.gov.

Ligand-based reductions are also common. The extended π-system of the this compound ligand can accept electrons, leading to one or more reversible reduction waves at negative potentials. The potentials of these reductions are also tunable by modifying the substituents on the phenyl rings. Studies on a 6,6'-ditriphenylamine-2,2'-bipyridine ligand and its complexes revealed redox processes associated with the triphenylamine moieties, in addition to the bipyridine-centered reductions nih.govresearchgate.net. The electrochemical data provides valuable insights into the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the complexes.

Photophysical Properties Research of 6,6 Diphenyl 2,2 Bipyridine Metal Complexes

Spectroscopic Studies of Absorption and Emission Characteristics

The photophysical behavior of 6,6'-Diphenyl-2,2'-bipyridine metal complexes is fundamentally dictated by their absorption and emission properties. These characteristics are governed by the nature of the electronic transitions that occur upon photoexcitation.

Understanding the Nature and Origin of Electronic Transitions: Metal-to-Ligand Charge Transfer (MLCT), Intraligand Charge Transfer (ILCT), and Ligand-Centered (LC) Transitions

The electronic absorption spectra of metal complexes containing this compound and its derivatives are characterized by various electronic transitions. The most prominent among these are Metal-to-Ligand Charge Transfer (MLCT), Intraligand Charge Transfer (ILCT), and Ligand-Centered (LC) transitions. tum.dersc.org

Metal-to-Ligand Charge Transfer (MLCT): These transitions involve the movement of an electron from a metal-centered d-orbital to a ligand-based π* orbital. illinois.edu In many ruthenium(II) and iridium(III) complexes, MLCT transitions are responsible for the strong absorption bands in the visible region of the spectrum. escholarship.orgcardiff.ac.uk For instance, the lowest energy excited states in Ru(II) and Ir(III) complexes with bipyridine ligands are often of MLCT character. escholarship.org The energy of these transitions is sensitive to both the metal ion and the nature of the ligands. rsc.org For example, in a series of Ru(II) complexes, increasing the electron-withdrawing nature of substituents on the pyridine (B92270) ligands caused a red-shift in the MLCT absorption band. rsc.org

Intraligand Charge Transfer (ILCT): ILCT transitions occur within the ligand itself, typically involving a transfer of charge from an electron-donating group to an electron-accepting group on the same ligand. The introduction of certain substituents, such as alkoxyl groups, on the phenyl rings of the bipyridine ligand can introduce ILCT character into the low-lying excited states of platinum(II) complexes. nih.gov This mixing of ILCT with MLCT states can significantly influence the photophysical properties. nih.gov

Ligand-Centered (LC) Transitions: These transitions are confined to the π-system of the ligand and are analogous to the π → π* transitions observed in the free ligand. rsc.org In the UV-visible absorption spectra of platinum(II) complexes, intense absorption bands in the higher energy region (235–300 nm) are typically assigned to spin-allowed LC transitions. nih.gov In some iridium(III) complexes, changing the substituents on the phenanthroline ligand from phenyl to methyl can switch the lowest energy emissive state from MLCT to an intraligand (IL) state. escholarship.org

The character of the lowest-lying excited state, whether it is MLCT, ILCT, or LC, is a critical determinant of the complex's luminescent properties and photochemical reactivity.

Dynamics of Excited States: Lifetimes and Radiative/Non-Radiative Decay Pathways

Once a complex is promoted to an excited state, it can relax back to the ground state through various radiative (emission) and non-radiative decay pathways. The lifetime of the excited state is a key parameter that reflects the competition between these processes.

The excited-state dynamics of 3d transition metal complexes are often characterized by very short lifetimes due to rapid de-excitation mediated by low-energy metal-centered (MC) states. illinois.eduwashington.edu For example, an iron(II) complex with 2,2'-bipyridine (B1663995) was found to have a metal-to-ligand charge transfer excited state that decays in less than 100 femtoseconds. dtu.dk In contrast, complexes of 4d and 5d metals, such as ruthenium and platinum, can exhibit much longer excited-state lifetimes.

For instance, platinum(II) complexes of 4,6-diphenyl-2,2'-bipyridine with an alkoxyl substituent on the 6-phenyl ring exhibit significantly longer excited-state lifetimes (approximately 460-570 ns in CH₃CN) compared to their analogues without the alkoxyl group (approximately 40-100 ns). nih.gov Similarly, cyclometalated platinum(II) acetylide complexes with 6-phenyl-2,2'-bipyridyl ligands have long-lived emissions in the order of 500 ns in fluid solution, assigned to a ³MLCT transition. acs.org The lifetime of the emitting MLCT state of a copper(I) complex with 4,4′-dimethyl-6,6′-diphenyl-2,2′-bipyridine was determined to be 34±1 ns in deoxygenated dichloromethane. researchgate.net

Non-radiative decay can occur through processes like intersystem crossing to metal-centered states, which are often non-emissive and lead to rapid quenching of luminescence. washington.edu For many 3d transition metal complexes, ultrafast spin crossover from an MLCT state to a metal-centered quintet state is a dominant deactivation pathway. nih.gov

Quantum Yield Analysis and Factors Influencing Emission Efficiency

The emission quantum yield (Φem) is a measure of the efficiency of the radiative decay process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. Several factors influence the emission efficiency of this compound metal complexes.

A copper(I) complex with 4,4′-dimethyl-6,6′-diphenyl-2,2′-bipyridine was reported to have a very weak emission with a quantum yield of 2.7×10⁻⁴ in dichloromethane. researchgate.net In contrast, certain platinum(II) complexes of 4,6-diphenyl-2,2'-bipyridine with alkoxyl substituents demonstrate high emission quantum yields, ranging from 0.15 to 0.21 in CH₂Cl₂. nih.gov

Key factors that influence emission efficiency include:

The nature of the metal center: As mentioned, 4d and 5d metal complexes generally exhibit higher quantum yields than 3d metal complexes due to the higher energy of their non-radiative metal-centered states.

Ligand structure: The rigidity of the ligand and the presence of specific substituents can significantly impact the quantum yield. For example, the introduction of bulky groups can restrict vibrational motions that often contribute to non-radiative decay.

The energy gap between the emitting excited state and the ground state, as well as the energy gap to deactivating metal-centered states.

The solvent and temperature: The environment can affect the rates of both radiative and non-radiative decay.

Systematic Research on the Effects of Ligand Modification on Photoluminescence Performance

Systematic modification of the this compound ligand framework is a powerful strategy for tuning the photoluminescence properties of its metal complexes. By introducing different substituents at various positions on the bipyridine or phenyl rings, researchers can precisely control the electronic and steric properties of the ligand, thereby influencing the resulting complex's absorption, emission, lifetime, and quantum yield. nih.govacs.org

For example, a study on a series of platinum complexes with 4,6-diphenyl-2,2'-bipyridine ligands bearing an alkoxyl substituent on the 6-phenyl ring demonstrated a significant impact on their photophysical properties. nih.gov The electron-donating nature of the alkoxyl group led to a mixing of intraligand charge transfer (ILCT) character with the MLCT/ligand-to-ligand charge transfer (LLCT) states. nih.gov This modification resulted in longer excited-state lifetimes and high emission quantum yields. nih.gov

The introduction of methyl groups at the 6,6'-positions of the 2,2'-bipyridine ligand can also alter the properties of the resulting complexes. nih.gov These modifications can influence the ligand field strength and the steric environment around the metal center, which in turn affects the energies of the MLCT and metal-centered states.

The following table summarizes the effects of specific ligand modifications on the photophysical properties of platinum(II) complexes.

Complex/Ligand ModificationAbsorption λmax (nm)Emission λmax (nm)Excited-State Lifetime (ns)Emission Quantum Yield (Φem)Reference
Pt complex with "alkoxyl free" 4,6-diphenyl-2,2'-bipyridine~400-500~590~40-100 (in CH₃CN)- nih.gov
Pt complex with alkoxyl-substituted 4,6-diphenyl-2,2'-bipyridine~400-500~590~460-570 (in CH₃CN)0.15-0.21 (in CH₂Cl₂) nih.gov

Solvatochromic Studies and Environmental Responsiveness of Photophysical Behavior

Solvatochromism refers to the change in the color of a substance (and hence its absorption or emission spectrum) upon a change in the polarity of the solvent. nih.gov Metal complexes of this compound and its derivatives often exhibit solvatochromism, indicating that their electronic structure in the ground and/or excited state is sensitive to the surrounding environment. nih.govnih.gov

The solvatochromic effect arises from the differential stabilization of the ground and excited states by the solvent. rsc.org For charge-transfer transitions, such as MLCT, the excited state is often more polar than the ground state. In such cases, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a red shift (bathochromic shift) in the absorption and emission spectra.

However, in some cases, a negative solvatochromic effect (a blue shift with increasing solvent polarity) is observed. For instance, platinum complexes of 4,6-diphenyl-2,2'-bipyridine with alkoxyl substituents exhibit a weak negative solvatochromic effect in their low-energy charge-transfer absorption band. nih.gov This suggests that the ground state is more polar than the excited state in these particular systems.

A study on cyclometalated platinum(II) thiophenolate complexes with 6-phenyl-4-(p-R-phenyl)-2,2'-bipyridyl ligands showed a pronounced solvatochromic shift in their mixed metal/ligand-to-ligand' charge-transfer (MMLL'CT) band. The absorption maximum shifted from 496 nm in methanol (B129727) to 590 nm in toluene. nih.gov

The following table illustrates the solvatochromic behavior of a cyclometalated platinum(II) complex.

SolventAbsorption λmax (nm)
Methanol496
Toluene590

These solvatochromic studies are crucial for understanding the nature of the excited states and for designing molecules with environmentally responsive photophysical properties for applications in sensing and imaging.

Research on Catalytic Applications Employing 6,6 Diphenyl 2,2 Bipyridine Ligands

Principles of Ligand Design for Tailored Catalytic Activity

The efficacy of a catalyst is intricately linked to the design of the ligands coordinating the metal center. For 6,6'-Diphenyl-2,2'-bipyridine, the phenyl substituents at the 6 and 6' positions are not merely passive additions; they actively shape the catalytic environment.

The introduction of phenyl groups at the 6 and 6' positions of the 2,2'-bipyridine (B1663995) framework imparts significant steric bulk around the metal's active site. This steric hindrance plays a crucial role in several ways. For instance, in nickel-catalyzed cross-electrophile coupling reactions, bulky substituents in these positions can stabilize lower oxidation states of the nickel center, such as Ni(I), which are key intermediates in the catalytic cycle. nih.gov A family of 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) ligands with varying substituents at the 6 and 6'-positions, including phenyl groups, demonstrated that bulkier substituents led to cleaner reduction of Ni(II) to Ni(I) species. nih.gov However, this increased steric demand can also hinder the coordination of the ligand to the metal center, a critical first step in catalyst formation. nih.gov

From an electronic standpoint, the phenyl groups can influence the electron density at the metal center. While the bipyridine unit itself is an electron-accepting ligand due to its π-system, the electronic nature of the substituents on the phenyl rings can further tune this property. For example, electron-donating groups on the phenyl rings can increase the electron density on the metal, potentially enhancing its reactivity in certain catalytic steps. Conversely, electron-withdrawing groups can make the metal center more electrophilic. This modulation of the electronic properties is vital for optimizing the catalyst's performance for specific reactions.

Investigations in Specific Catalytic Transformations

The unique attributes of the this compound ligand have led to its successful application in a variety of important catalytic reactions.

Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The this compound ligand has proven to be effective in complexes of nickel, palladium, and copper for these reactions.

Nickel-Catalyzed Reactions: In the realm of nickel catalysis, ligands based on the 2,2'-bipyridine scaffold are widely used. caltech.edu The steric and electronic properties of the this compound ligand are particularly beneficial in cross-electrophile coupling reactions, where two different electrophiles are coupled. nih.gov Studies have shown that while catalysts with substituents at the 6 and 6' positions, like the phenyl group, can exhibit lower turnover frequencies compared to less hindered analogues in some cases, they offer enhanced stability to key catalytic intermediates. nih.gov For example, a detailed study of nickel complexes with 4,4'-di-tert-butyl-6,6'-disubstituted-2,2'-bipyridine ligands revealed that bulkier substituents stabilize Ni(I) intermediates. nih.gov

Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Hiyama couplings, are cornerstones of modern organic synthesis. scispace.commdpi.com While a general bipyridine-palladium derivative has been shown to be an effective pre-catalyst for various cross-coupling reactions, the specific influence of the 6,6'-diphenyl substitution is an area of active research. scispace.com The steric bulk of the phenyl groups can influence the reductive elimination step, which is often the product-forming step in the catalytic cycle.

Copper-Catalyzed Reactions: Copper-catalyzed cross-coupling reactions have gained prominence as a more sustainable alternative to palladium-based systems. The this compound ligand has been utilized in copper-catalyzed reactions, where its coordination to the copper center can stabilize the active catalytic species. frontiersin.org For instance, in the copper-promoted Hiyama cross-coupling of arylsilanes, the addition of 2,2'-bipyridine was found to provide a more stable and active copper intermediate. frontiersin.org The steric and electronic effects of the 6,6'-diphenyl variant can be expected to further modulate the reactivity and selectivity of such transformations.

Table 1: Selected Cross-Coupling Reactions Utilizing Bipyridine Ligands

Catalyst System Reaction Type Substrates Key Findings Reference
(tBubpyR2)NiCl2 (R=Ph) Cross-Electrophile Coupling Aryl Halides & Alkyl Halides Bulkier 6,6'-substituents stabilize Ni(I) intermediates but can lower turnover frequencies. nih.gov
Bipyridine-Palladium Complex Hiyama Coupling Aryl Bromides & Trimethoxyphenylsilane General pre-catalyst for various cross-coupling reactions. scispace.com
Copper/2,2'-bipyridine Hiyama Coupling Arylsilanes & Thiuram Reagents Bipyridine coordination provides a more stable and active copper intermediate. frontiersin.org

Direct C-H activation is a powerful strategy for the synthesis of complex molecules, as it avoids the need for pre-functionalized starting materials. The this compound ligand can play a dual role in this area. It can act as a directing group, positioning the metal catalyst in proximity to a specific C-H bond, and also as a ligand that modulates the reactivity of the metal center. acs.org

Organonickel complexes of 6-phenyl-2,2'-bipyridine (B1228381) have been synthesized through direct base-assisted C(sp²)–H cyclometalation. researchgate.net This demonstrates the potential for the phenyl group on the bipyridine backbone to be directly involved in the catalytic cycle through C-H activation. While this example involves a single phenyl group, it highlights the reactivity of the C-H bonds on the phenyl substituents of the this compound ligand. The steric crowding provided by the two phenyl groups in this compound can also influence the regioselectivity of C-H activation on a substrate by controlling its approach to the metal center.

Biomimetic catalysis seeks to replicate the high efficiency and selectivity of enzymes by using synthetic catalysts. rsc.org The this compound ligand has found application in this area, particularly in the development of systems for hydrogen evolution, a key process in artificial photosynthesis.

In the context of hydrogen evolution, metal complexes often need to adopt specific geometries and electronic states to facilitate the multi-electron transfer processes required. The steric bulk of the this compound ligand can prevent catalyst deactivation pathways, such as dimerization. acs.org For example, in manganese-based catalysts for CO2 reduction, the related 6,6'-dimesityl-2,2'-bipyridine ligand was shown to prevent dimerization of the reduced manganese species. acs.org Similar principles apply to hydrogen evolution systems, where preventing unwanted side reactions is crucial for catalyst longevity and efficiency. mdpi.com Furthermore, the electronic properties of the ligand can be tuned to optimize the redox potentials of the metal center for efficient electron transfer to protons, leading to hydrogen gas formation. rsc.org

Mechanistic Elucidation of Catalytic Pathways and Characterization of Reaction Intermediates

Understanding the detailed mechanism of a catalytic reaction is essential for its optimization and the rational design of new catalysts. The study of reaction intermediates, which are transient species formed during the catalytic cycle, is a key aspect of mechanistic elucidation. numberanalytics.com

In catalytic systems employing this compound, various spectroscopic and analytical techniques are used to identify and characterize these fleeting species. For example, in nickel-catalyzed cross-coupling reactions, electron paramagnetic resonance (EPR) spectroscopy can be used to detect and characterize paramagnetic Ni(I) and Ni(III) intermediates. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide detailed structural information about more stable intermediates. nih.govresearchgate.net

A study on nickel complexes with 6,6'-disubstituted bipyridine ligands, including the phenyl derivative, revealed that the steric bulk of the substituents significantly impacts the stability and structure of Ni(I) and Ni(II) aryl intermediates. nih.gov For instance, bulkier substituents were found to stabilize four-coordinate Ni(I) species and influence the spin state of Ni(II) aryl intermediates. nih.gov These findings are crucial for understanding how the ligand structure dictates the catalytic activity and selectivity. Mechanistic studies have also highlighted that while bulky ligands like this compound can lead to lower catalytic rates in some instances, they can also promote cleaner and more selective reactions by preventing unwanted side pathways. nih.gov

Materials Science Research Perspectives of 6,6 Diphenyl 2,2 Bipyridine

Academic Investigations into Ligand Functionality in Optoelectronic Materials

The unique electronic and structural characteristics of 6,6'-Diphenyl-2,2'-bipyridine and its complexes have made it a focal point of research in optoelectronic materials. Organometallic complexes derived from this ligand are of great interest for their potential in devices like photovoltaic cells and chemical sensors. The photochemical properties of these transition metal complexes are often dominated by charge transfer processes in their low-lying excited states.

In the field of dye-sensitized solar cells (DSSCs), the molecular engineering of sensitizer (B1316253) dyes is crucial for achieving high power conversion efficiencies (PCE). While much of the high-efficiency research has centered on porphyrin-based dyes and co-sensitization strategies with organic dyes, the fundamental principles of ligand design are directly relevant to the potential application of this compound complexes. The bulky phenyl groups in the this compound ligand can play a critical role in insulating the metal center of a complex from the electrolyte, thereby reducing charge recombination and enhancing the open-circuit voltage (Voc).

Research has demonstrated that the introduction of bulky substituents into the sensitizer's structure is an effective strategy for improving DSSC performance. For instance, the landmark achievement of 12.3% PCE was realized by combining a porphyrin dye with a cobalt-based redox shuttle, where the dye's structure was engineered to minimize unfavorable recombination. scispace.com Similarly, a molecularly engineered porphyrin dye, SM315, used with a cobalt(II/III) redox shuttle, achieved a PCE of 13% by maximizing electrolyte compatibility and improving light-harvesting properties. scispace.comresearchgate.net These high-performing systems often utilize a donor-π-bridge-acceptor (D-π-A) structure.

While specific studies focusing solely on this compound in top-tier DSSCs are not extensively documented in the provided context, the principles from these high-efficiency studies underscore the potential impact of its structural features. The steric hindrance provided by the phenyl groups could mimic the function of bulky donor components in D-π-A dyes, which are known to suppress charge recombination at the TiO2-dye-electrolyte interface. This would be expected to lead to improvements in key performance parameters as illustrated in the following hypothetical data table based on trends in DSSC research.

Table 1: Projected Impact of this compound Ligand on DSSC Performance Parameters

Sensitizer TypePower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF)
Standard Ru(II)-bipyridine complex~7-9%~0.70 V~15 mA/cm²~0.70
Hypothetical Ru(II)-6,6'-diphenyl-2,2'-bipyridine complex>9%>0.75 V~15 mA/cm²~0.72
High-Efficiency Porphyrin Dye (e.g., SM315)13%0.91 V18.1 mA/cm²0.78

In the realm of organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs), this compound and its derivatives are investigated for their role in tuning the emission properties and enhancing device performance. The bipyridine core is a common component in iridium(III) and other transition metal complexes used as phosphorescent emitters. The substitution pattern on the bipyridine ligand significantly influences the photophysical and electrochemical properties of the resulting complexes. nih.gov

For instance, iridium(III) complexes with bipyridine-based ligands have been developed as efficient blue phosphorescent emitters. The introduction of phenyl groups can affect the energy levels of the complex, leading to shifts in the emission color. Research on such complexes has led to devices with high external quantum efficiencies (EQE) and current efficiencies. One study on blue phosphorescent homoleptic iridium(III) complexes based on a bipyridine ligand reported a maximum current efficiency of 39.8 cd/A and an EQE of 14.9%. nih.gov

The rigid structure of this compound can also contribute to the thermal stability of the emitter, a crucial factor for the longevity of OLEDs. Furthermore, the steric bulk of the phenyl groups can prevent intermolecular interactions that often lead to emission quenching, thus maintaining high quantum efficiencies in the solid state.

Table 2: Emission Properties of Bipyridine-Based Complexes in OLEDs/LECs

Complex TypeEmission ColorMaximum Emission Wavelength (λmax)Quantum EfficiencyKey Ligand Feature
Ir(III) complex with substituted bipyridineSky-Blue479-488 nmHigh (0.72-0.81 in thin film)Phenyl substitution on pyridine (B92270) ring
Pt(II) complex with phenylpyridineYellow-GreenNot specifiedNot specifiedCyclometalating ligand
Ru(II) complex with bipyridineRed-OrangeNot specifiedNot specifiedAncillary N^N-type ligand

Exploration of this compound in Coordination Polymers and Metal-Organic Frameworks (MOFs) Research

The structural rigidity and defined coordination geometry of this compound make it an attractive building block for the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov MOFs are a class of porous materials with potential applications in gas storage, separation, and catalysis. The properties of a MOF are largely determined by the metal ions and the organic linkers used in its synthesis.

The use of auxiliary chelate ligands, such as 2,2'-bipyridyl derivatives, is a powerful tool for modulating the topology, stability, and functionality of MOFs. nih.gov Research has shown that the bulkiness of the chelating N-donor ligand can influence the dimensionality and structure of the resulting coordination polymer. For example, in a series of manganese(II)-based MOFs, the use of bulkier bipyridyl ligands led to a decrease in the framework's dimensionality. nih.gov

The phenyl groups of this compound can introduce steric constraints that direct the self-assembly process, leading to specific network topologies. Moreover, these phenyl groups can be functionalized to introduce new properties into the MOF, such as specific binding sites for guest molecules. The incorporation of open 2,2'-bipyridine (B1663995) sites within a robust MOF structure, such as the zirconium-based UiO-67, allows for post-synthetic modification, for instance, by coordinating catalytically active metal ions like palladium. rsc.org This results in a recyclable catalyst for chemical reactions like the Suzuki-Miyaura cross-coupling. rsc.org

Table 3: Influence of Bipyridyl Ligands on MOF Structure

MOF SystemBipyridyl LigandEffect of LigandResulting Structure
Mn(II) with 2,2'-bithiophen-5,5'-dicarboxylate2,2'-bipyridylLess bulky3D framework
Mn(II) with 2,2'-bithiophen-5,5'-dicarboxylate5,5'-dimethyl-2,2'-bipyridylBulkier2D layered network
Zr(IV) with biphenyldicarboxylic acid2,2'-bipyridinedicarboxylic acidFunctionalized linkerUiO-67-type framework with open bipyridine sites

Research into Electrochromic Devices Incorporating this compound Complexes

Electrochromic devices, which change their optical properties in response to an applied voltage, are another area where this compound complexes have been investigated. The electrochromism in transition metal complexes often arises from a change in the oxidation state of the metal center, which alters the material's absorption spectrum. Bipyridinium derivatives, also known as viologens, are well-known for their excellent electrochromic properties.

Complexes of copper with substituted bipyridine ligands, such as copper-bis(4,4'-dimethyl-6,6'-diphenyl-2,2'-bipyridine), have been studied for their photophysical, electrochemical, and electrochromic properties. acs.org The steric hindrance from the phenyl groups in this compound can enforce a distorted tetrahedral geometry around a copper(I) center. This specific coordination environment is crucial for the stability of the complex and its redox behavior, which in turn affects the electrochromic performance.

Table 4: Properties of Electrochromic Materials Based on Bipyridine Derivatives

Electrochromic MaterialRedox StatesColor ChangePotential Application
4,4'-Bipyridinium salts (Viologens)Three redox statesTransparent to BlueSmart windows, displays
Copper-bis(diphenyl-bipyridine) complexesCu(I)/Cu(II)Dependent on specific complexDisplays, sensors
Metallopolymers with vinyl-substituted bipyridineM(II)/M(III) (e.g., Fe, Ru)Red to colorless (for Fe)Electrochromic films

Computational and Theoretical Studies on 6,6 Diphenyl 2,2 Bipyridine Systems

Electronic Structure Calculations: Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT)

Density Functional Theory (DFT) and its time-dependent extension (TDDFT) are powerful computational tools used to investigate the electronic structure and excited-state properties of molecules. In the context of 6,6'-diphenyl-2,2'-bipyridine and its derivatives, these methods have been instrumental in understanding their behavior in various applications, particularly in coordination chemistry.

DFT calculations have been employed to optimize the molecular structures of this compound and its metal complexes, providing insights into their geometries. researchgate.netbohrium.com For instance, in a study of ruthenium(II) complexes, DFT and TDDFT calculations revealed that the introduction of an ethylene (B1197577) bridge between two bipyridine units in the 6,6' positions leads to structures of lower symmetry, which in turn affects the electronic properties of the complexes. rsc.org The highest occupied molecular orbital (HOMO) was found to be largely located on the ruthenium center, while the lowest unoccupied molecular orbital (LUMO) was distributed over the bipyridine units. rsc.org

Furthermore, DFT has been used to elucidate the electronic properties of complexes containing substituted this compound ligands. For example, in a series of platinum(II) pincer complexes, DFT calculations helped assign the character of the emissive excited state, identifying contributions from intraligand charge transfer (ILCT) and ligand-centered (LC) transitions. spbu.ru Similarly, in rhenium(I) tricarbonyl complexes with substituted bipyridine ligands, DFT and TDDFT methods were used to study the effects of electron-donating and electron-withdrawing groups on the electronic structure, absorption, and emission spectra. sciencepublishinggroup.com These studies have shown that the electronic properties can be systematically tuned by modifying the substituents on the bipyridine or phenyl rings. sciencepublishinggroup.comnih.gov

TDDFT calculations are particularly valuable for predicting and interpreting the electronic absorption and emission spectra of these compounds. bohrium.com For iridium(III) complexes containing 6-phenyl-2,2'-bipyridine (B1228381), TDDFT calculations have been used to reproduce experimental emission bands and singlet-triplet transition properties, providing a deeper understanding of their phosphorescent behavior. nih.govresearchgate.net In another study, TDDFT calculations on platinum platinacycles supported by a bipyridine ligand helped to explain the observed photophysical properties, which are dominated by mixed metal-ligand-to-ligand charge transfer (MLL'CT) transitions. rsc.org

The combination of DFT and TDDFT provides a robust framework for designing new materials with desired photophysical properties. By computationally screening different ligand modifications, researchers can predict how changes in the molecular structure will affect the electronic and optical properties of the resulting complexes. sciencepublishinggroup.comrsc.org

Table 1: Selected DFT and TDDFT Studies on this compound Systems

Compound/SystemComputational MethodKey Findings
Ruthenium(II) complexes with ethylene-bridged bipyridineDFT/TDDFTLowered symmetry affects electronic properties; HOMO on Ru, LUMO on bipyridine. rsc.org
Platinum(II) pincer complexesDFTEmissive state has ILCT and LC character. spbu.ru
Rhenium(I) tricarbonyl complexesDFT/TDDFTSubstituent effects on electronic structure and spectra were systematically studied. sciencepublishinggroup.com
Iridium(III) complexes with 6-phenyl-2,2'-bipyridineTDDFTReproduced experimental emission bands and elucidated phosphorescent properties. nih.govresearchgate.net
Platinum platinacyclesDFT/TDDFTPhotophysical properties dominated by MLL'CT transitions. rsc.org

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are essential computational techniques for studying the dynamic behavior and structural flexibility of molecules like this compound and its complexes. doi.orgmdpi.com The steric hindrance introduced by the phenyl groups at the 6 and 6' positions of the bipyridine core significantly influences the molecule's conformation, particularly the torsional angle between the two pyridine (B92270) rings. nih.gov

In its free form, this compound can adopt various conformations due to rotation around the C2-C2' bond connecting the pyridine rings. While the solid-state structure often reveals a planar, transoid conformation for the parent 2,2'-bipyridine (B1663995), the presence of bulky substituents like phenyl groups can lead to non-planar geometries to alleviate steric strain. researchgate.net Computational studies on related substituted bipyridines, such as 6,6'-dimethyl-2,2'-bipyridine, have shown that these molecules can be planar and centrosymmetric in the solid state with a transoid arrangement of the nitrogen atoms. researchgate.net However, in solution or when complexed with a metal ion, significant deviations from planarity can occur. mdpi.com

Conformational analysis of metal complexes containing this compound and its derivatives is crucial for understanding their reactivity and properties. The coordination of the bipyridine nitrogen atoms to a metal center forces the ligand into a cis conformation. The steric repulsion between the phenyl groups and other ligands coordinated to the metal can cause significant distortions from an ideal coordination geometry. For instance, in a copper(I) complex with 6,6'-dimethyl-4,4'-diphenyl-2,2'-bipyridine, a severe deviation from planarity was observed, with a large inter-ring angle. mdpi.com Similarly, a rhenium(I) complex with 6,6'-ditriphenylamine-2,2'-bipyridine forced the metal ion to sit significantly out of the plane of the bipyridine unit. nih.gov

While specific MD simulation studies solely focused on this compound are not extensively detailed in the provided results, the principles derived from studies on structurally similar ligands are directly applicable. The conformational flexibility and the potential for distortion are key features of this ligand system that are well-suited for investigation by MD and conformational analysis techniques. These methods are invaluable for rationalizing the observed properties of these complexes and for designing new ligands with tailored steric and electronic properties.

Theoretical Prediction and Interpretation of Spectroscopic and Photophysical Data

Theoretical calculations, particularly DFT and TDDFT, have become indispensable for predicting and interpreting the spectroscopic and photophysical properties of complexes containing this compound and its analogues. nih.govresearchgate.netresearchgate.net These computational methods allow for a detailed understanding of electronic transitions, excited state characters, and the factors governing luminescence. sciencepublishinggroup.comrsc.org

Theoretical studies have successfully reproduced and explained the absorption and emission spectra of various metal complexes. For instance, in iridium(III) complexes with 6-phenyl-2,2'-bipyridine, TDDFT calculations have accurately predicted the emission bands. nih.govresearchgate.net Similarly, for ruthenium(II) complexes, calculated UV-Vis spectra using TDDFT methods were in good agreement with experimental data. rsc.org These calculations can identify the nature of the electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intraligand (IL) transitions, which are crucial for understanding the photophysical behavior. rsc.orgnih.gov

The influence of substituents on the photophysical properties has been a key area of investigation. Theoretical studies on rhenium(I) complexes have shown that electron-withdrawing groups on the bipyridine ligand lead to a red-shift in the absorption and emission bands, while electron-donating groups cause a blue-shift. sciencepublishinggroup.com In a series of platinum(II) platinacycles, DFT and TDDFT calculations supported experimental findings that lone pair donation from bridging atoms in the platinacycle ring red-shifts the absorption and emission wavelengths by increasing the energy of the HOMO without significantly affecting the LUMO, which is localized on the bipyridine ligand. rsc.org

Furthermore, computational studies can elucidate the nature of the lowest energy excited states, which are critical for determining the emissive properties of a complex. For a series of platinum(II) pincer complexes containing this compound ligands, DFT calculations assigned the emissive excited state to a mixture of intraligand charge transfer (³ILCT) and ligand-centered (³LC) transitions. spbu.ru In another study on platinum complexes, calculations located two nearly equal energy triplet minima on the potential energy surface. One minimum, with a geometry similar to the ground state, was associated with the emissive ³MLL'CT state, while the other, a distorted triplet state, was proposed to be responsible for the loss of photoluminescence in solution at room temperature. rsc.org

Transient absorption data can also be interpreted with the aid of theoretical calculations. For copper(I) and silver(I) complexes with 6,6'-ditriphenylamine-2,2'-bipyridine, transient absorption measurements revealed the population of a ³ILCT state. nih.gov

Table 2: Theoretical Prediction of Spectroscopic Data for this compound Systems

Complex SystemComputational MethodPredicted/Interpreted PropertyFinding
Ir(III) complexes with 6-phenyl-2,2'-bipyridineTD-PBE0Emission bandsWell-reproduced experimental data. nih.gov
Ru(II) complexes with bridged bipyridineTDDFTUV-Vis spectraGood agreement with experimental spectra. rsc.org
Re(I) complexes with substituted bipyridineDFT/TDDFTAbsorption/Emission shiftsElectron-donating groups cause blue-shift; electron-withdrawing groups cause red-shift. sciencepublishinggroup.com
Pt(II) pincer complexesDFTEmissive excited stateAssigned as a mix of ³ILCT and ³LC transitions. spbu.ru
Pt(II) platinacyclesDFT/TDDFTAbsorption/Emission shiftsLone pair donation from bridging atoms causes a red-shift. rsc.org
Cu(I) and Ag(I) complexes with 6,6'-diTPAbpyN/A (Experimental with theoretical implications)Transient absorptionPopulation of a ³ILCT state. nih.gov

Computational Elucidation of Reaction Mechanisms in Catalysis

Computational methods, particularly Density Functional Theory (DFT), have proven to be powerful tools for elucidating the intricate reaction mechanisms of catalytic processes involving this compound and related bipyridine-ligated metal complexes. osti.govrsc.org These studies provide detailed insights into the energetics of intermediates and transition states, helping to understand catalyst activity, selectivity, and the influence of ligand structure. researchgate.netresearchgate.net

While specific studies focusing solely on this compound in catalytic mechanisms are not prevalent in the provided search results, research on analogous bipyridine systems offers a clear indication of the methodologies and insights that can be gained. For instance, DFT studies have been extensively used to investigate the factors controlling the reactivity of bipyridine-ligated rhodium(III) methyl complexes in the context of methane (B114726) functionalization. osti.gov These calculations have explored the effects of ligand electronic properties, the nature of the metal, and the reaction environment on the activation barriers for key steps in the catalytic cycle. osti.gov

In the field of photoredox catalysis, computational analyses are crucial for understanding the mechanisms of excited-state processes. For nickel-bipyridine photoredox catalysts, combined experimental and computational studies have been used to illuminate the mechanism of excited-state Ni(II)-C bond homolysis. nih.gov Correlations between photochemical reaction rates and electronic structure calculations support a mechanism involving repulsive triplet excited-state potential energy surfaces, providing a rational basis for designing more efficient catalysts. nih.gov

DFT calculations have also been instrumental in understanding the mechanism of water oxidation catalyzed by ruthenium complexes bearing bipyridine-dicarboxylate (bda) ligands. researchgate.net These studies can probe key intermediates in the catalytic cycle and help to explain why different ligand environments can lead to different reaction pathways, such as a single-site water nucleophilic attack versus a bimolecular coupling pathway. researchgate.net By comparing the energetics of different potential mechanisms, researchers can identify the most likely reaction path and understand how modifications to the ligand, such as introducing pyrazine (B50134) units into the bda backbone, can influence catalytic activity. researchgate.net

Furthermore, computational studies can guide the development of new catalytic systems. For example, in the electrocatalytic reduction of CO₂, DFT calculations have been used to understand how the electronic properties of substituted bipyridine ligands in manganese and rhenium complexes affect their catalytic performance. nih.gov By correlating theoretical predictions with experimental electrochemical data, a deeper understanding of the structure-activity relationships can be established. nih.gov Similarly, studies on manganese catalysts immobilized on carbon nanotubes have shown that interactions between the bipyridine ligand and the support surface, which can be modeled computationally, are crucial for catalytic activity. acs.org

In essence, the computational elucidation of reaction mechanisms provides a molecular-level understanding of how catalysts function, enabling the rational design of improved and more efficient catalytic systems based on this compound and its derivatives.

Advanced Characterization Methodologies Employed in 6,6 Diphenyl 2,2 Bipyridine Research

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental to understanding the electronic transitions, vibrational modes, and nuclear environments within the 6,6'-diphenyl-2,2'-bipyridine framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Variable Temperature Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of this compound and its complexes in solution.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For instance, in a platinum(II) complex of a 2,2'-bipyridine (B1663995) derivative, the chemical shifts of the pyridine (B92270) protons are influenced by the coordination to the metal center and the orientation of other ligands. nih.gov In one study, the protons of a 2,2'-bipyridine ligand exhibited chemical nonequivalence due to the perpendicular orientation of a biphenyl (B1667301) ring system, causing significant upfield shifts for the protons of one pyridine ring positioned over the biphenyl system. nih.gov

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. In a study of 6,6′-di-(2″-thiophenol)-2,2′-bipyridine, the ¹³C NMR spectrum showed distinct signals for the various carbon atoms in the bipyridine and thiophenol rings. mdpi.com For a Cu(I) complex with 6,6′-bis(phenylethynyl)-2,2′-bipyridine, the chemical shifts of the -C=N and -C≡C- carbons were observed at 157.87, 151.86, and 122.66 ppm, confirming the complex formation. mdpi.com

Variable Temperature Studies: Variable temperature NMR studies can be employed to investigate dynamic processes, such as conformational changes or ligand exchange. These studies provide insights into the flexibility and stability of the molecular structure at different temperatures.

¹H and ¹³C NMR Data for this compound Derivatives and Complexes
CompoundNucleusSolventChemical Shift (δ, ppm)AssignmentReference
6,6′-di-(2″-thiophenol)-2,2′-bipyridine¹HChloroform-d8.64 (dd), 7.95 (t), 7.64–7.58 (m), 7.58 (ddd), 7.48–7.43 (m), 7.43–7.38 (m), 7.29–7.26 (m), 4.57 (s)Aromatic and SH protons mdpi.com
6,6′-di-(2″-thiophenol)-2,2′-bipyridine¹³CChloroform-d138.18, 137.92, 132.21, 131.37, 130.41, 129.01, 125.73, 123.55, 120.03, 77.16Aromatic carbons mdpi.com
[Cu(6,6′-bis(phenylethynyl)-2,2′-bipyridine)(dmph)]BF₄¹HNot Specified8.60–8.17, 7.92–7.58, 7.32–6.03Pyridyl, phenanthroline, and phenyl protons mdpi.com
[Cu(6,6′-bis(phenylethynyl)-2,2′-bipyridine)(dmph)]BF₄¹³CNot Specified157.87, 151.86, 122.66-C=N and -C≡C- carbons mdpi.com

Ultraviolet-Visible (UV-Vis) Absorption and Steady-State Fluorescence Spectroscopy

UV-Vis absorption and fluorescence spectroscopy are essential for probing the electronic structure and photophysical properties of this compound and its metal complexes.

UV-Vis Absorption: The UV-Vis spectrum reveals the electronic transitions within the molecule. For instance, a rhomboidal platinum complex with a 2,2'-bipyridine derivative displayed an absorption band with a maximum at 480 nm. nih.gov In another example, a bis(2-phenylpyridinato,-C2′,N)[4,4′-bis(4-fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine] iridium(III) complex exhibited absorption maxima at 269, 327, 386, and 480 nm in dichloromethane. mdpi.com

Steady-State Fluorescence: Fluorescence spectroscopy provides information about the emission properties of the molecule from its excited singlet state. The emission wavelength and quantum yield are sensitive to the molecular structure and environment. For example, platinum complexes with 2,2'-bipyridine derivatives have been shown to emit orange-red light with emission maxima ranging from 578 to 602 nm. nih.gov The emission of these complexes can be red-shifted in highly polar solvents, indicating a more polarized excited state compared to the ground state. nih.gov

UV-Vis Absorption and Fluorescence Data for this compound Derivatives and Complexes
CompoundSolventAbsorption λmax (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Emission λem (nm)Quantum Yield (Φ)Reference
Bis(2-phenylpyridinato,-C2′,N)[4,4′-bis(4-fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine] Iridium(III)Dichloromethane269, 327, 386, 48036363, 17272, 4727, 954Not SpecifiedNot Specified mdpi.com
Rhomboidal Platinum(II) Complex 8AcetonitrileNot SpecifiedNot Specified6020.012 - 0.060 nih.gov
Rhomboidal Platinum(II) Complex 9AcetonitrileNot SpecifiedNot Specified5810.012 - 0.060 nih.gov
Rhomboidal Platinum(II) Complex 10AcetonitrileNot SpecifiedNot Specified5780.012 - 0.060 nih.gov

Time-Resolved Spectroscopy: Emission and Transient Absorption Techniques

Time-resolved spectroscopy provides crucial information about the dynamics of excited states, including their lifetimes and decay pathways.

Time-Resolved Emission: This technique measures the decay of the fluorescence or phosphorescence over time, yielding the excited-state lifetime. For a copper(I) complex with 4,4′-dimethyl-6,6′-diphenyl-2,2′-bipyridine, the lifetime of the emitting metal-to-ligand charge-transfer (MLCT) state was determined to be 34 ± 1 ns in deoxygenated dichloromethane. researchgate.net

Transient Absorption: Transient absorption spectroscopy probes the absorption of the excited state. In the same copper(I) complex, the transient absorption spectra indicated that the MLCT state absorbs more strongly than the ground state, which is an uncommon feature for metal bipyridine complexes. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization

Infrared (IR) and Raman spectroscopy are used to investigate the vibrational modes of this compound and its complexes. These techniques provide information about bond strengths and molecular symmetry.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations. In a study of a rhodium complex with 6,6'-dihydroxy-2,2'-bipyridine, the IR spectrum showed characteristic carbonyl stretching frequencies at 2047 and 1966 cm⁻¹. rsc.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. Resonance Raman spectroscopy can be used to selectively enhance the vibrations of a specific part of a molecule that is involved in an electronic transition. For ruthenium(II)-bipyridine complexes, characteristic bipyridine vibrational modes are observed in the Raman spectra, confirming the nature of the charge-transfer bands in the visible region. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state. It provides precise information about bond lengths, bond angles, and intermolecular interactions. The crystal structure of a cyclometalated platinum complex with 6-phenyl-2,2'-bipyridine (B1228381) revealed an intermolecular π-π interaction between two bipyridine ligands, with a plane separation of 3.35 Å. ntu.edu.tw In another example, the crystal structure of a dinuclear platinum complex showed an intramolecular Pt-Pt separation of 3.2703 Å. ntu.edu.tw

Mass Spectrometry: High-Resolution Mass Spectrometry (HR-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and its derivatives.

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a very accurate mass measurement, which can be used to confirm the elemental formula of a compound. For a bis(2-phenylpyridinato,-C2′,N)[4,4′-bis(4-fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine] iridium(III) complex, the calculated m/z for the cation C₄₆H₃₄F₂N₄Ir⁺ was 873.2375, and the found value was 873.2361. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing large and non-volatile molecules, such as metal complexes. In the study of a rhodium complex with 6,6'-dihydroxy-2,2'-bipyridine, ESI-MS showed the molecular ion peak at m/z 345, corresponding to the [M]⁻ species. rsc.org

Mass Spectrometry Data for this compound Derivatives and Complexes
CompoundTechniqueCalculated m/zFound m/zIonReference
Bis(2-phenylpyridinato,-C2′,N)[4,4′-bis(4-fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine] Iridium(III)HR-ESI-MS873.2375873.2361[C₄₆H₃₄F₂N₄Ir]⁺ mdpi.com
Rhodium complex with 6,6'-dihydroxy-2,2'-bipyridineESI-MSNot Specified345[M]⁻ rsc.org

Electrochemical Characterization: Cyclic Voltammetry and Related Techniques

The electrochemical behavior of this compound and its metal complexes is a critical aspect of its characterization, providing insight into the electronic structure, stability of different oxidation states, and potential for applications in areas such as catalysis, molecular electronics, and solar energy conversion. Cyclic voltammetry (CV) is the primary technique employed to probe the redox properties of these compounds. The investigations typically focus on both the free ligand and, more commonly, its coordination complexes with various transition metals.

In transition metal complexes, electrochemical processes can be centered on the metal ion, the ligand, or a combination of both. For complexes involving 2,2'-bipyridine and its derivatives, it is common to observe a metal-centered oxidation (e.g., M(II) → M(III)) and one or more ligand-centered reductions. The potentials at which these events occur are sensitive to the nature of the metal, the substituents on the bipyridine ligand, and the solvent system used.

Research on ruthenium complexes with substituted bipyridine ligands, such as 4,4'-diphenyl-2,2'-bipyridine, has shown that their cyclic voltammograms are nearly identical to that of the parent tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺) complex. utexas.edu The well-documented electrochemistry of [Ru(bpy)₃]²⁺, which features a reversible Ru(II)/Ru(III) oxidation and multiple reversible one-electron reductions localized on the bipyridine ligands, serves as a benchmark for understanding its derivatives. wikipedia.orgutexas.edu This similarity implies that the phenyl substituents in the 4,4' positions have a minimal effect on the redox potentials.

In the case of copper complexes, the steric bulk of the 6,6'-diphenyl substituents plays a significant role in the coordination geometry, which in turn influences the electrochemical properties. Studies on copper-bis(4,4′-dimethyl-6,6′-diphenyl-2,2′-bipyridine) complexes have identified a fully reversible Cu(I)/Cu(II) redox couple. researchgate.net The reversibility of this metal-centered process indicates that the coordination geometry around the copper ion does not undergo significant reorganization during the electron transfer process on the CV timescale. researchgate.net

Furthermore, research into bis-cyclometalated iridium(III) complexes featuring an arylbipyridine ligand has allowed for the specific attribution of a reduction process to the bipyridine moiety. mdpi.com This demonstrates that even within complex molecular structures, the electrochemical signature of the bipyridine unit can be distinctly observed.

The detailed findings from cyclic voltammetry studies on various complexes containing phenyl-substituted bipyridine ligands are summarized below. These studies collectively illustrate how the fundamental redox properties of the bipyridine core are modulated by substitution and coordination to different metal centers.

Complex / LigandRedox CoupleE₁/₂ or Eₚ (V)Reference ElectrodeSolvent/ElectrolyteKey FindingsReference
[Cu(4,4′-dimethyl-6,6′-diphenyl-2,2′-bipyridine)₂]⁺/²⁺Cu(I)/Cu(II)+0.68SCENot SpecifiedA fully reversible, metal-centered redox couple was observed. The stability suggests minimal structural reorganization upon oxidation/reduction. researchgate.net
[Ru(4,4'-diphenyl-2,2'-bipyridine)₃]²⁺Ru(II)/Ru(III) and Ligand ReductionsSimilar to [Ru(bpy)₃]²⁺Not SpecifiedAcetonitrileThe cyclic voltammogram was almost identical to the unsubstituted [Ru(bpy)₃]²⁺, indicating the diphenyl substituents have little influence on the redox potentials. utexas.edu
Iridium(III) complex with β-substituted porphyrin-arylbipyridineBipyridine-centered reduction-2.07Fc⁺/FcNot SpecifiedA reduction peak was specifically attributed to the bipyridine ligand moiety within the larger complex structure. mdpi.com
2,2'-Bipyridine (unsubstituted free ligand)Ligand-centered reductionIrreversible at low scan ratesNot SpecifiedNot SpecifiedThe reduction of the free parent ligand is irreversible at slow scan rates but gains reversibility at higher scan rates. This provides a baseline for substituted ligands. nih.gov

Molecular Interactions with Biomolecules: Academic Research on Binding Mechanisms

Research on Ligand and Metal Complex Interactions with Nucleic Acids (e.g., DNA)

The binding of 6,6'-Diphenyl-2,2'-bipyridine metal complexes to DNA can occur through several mechanisms:

Intercalation: This mode involves the insertion of a planar part of the complex, typically the aromatic ligand system, between the base pairs of the DNA double helix. nih.govniscpr.res.in This causes a distortion in the DNA structure, such as unwinding and lengthening of the helix, which can be detected by techniques like viscosity measurements. For instance, certain platinum(II) complexes containing the 6-phenyl-2,2'-bipyridine (B1228381) ligand have been shown to act as DNA intercalators. nih.gov The planarity of the ligand system is crucial for effective intercalation. acs.org

Groove Binding: Complexes can also bind to the major or minor grooves of the DNA helix. nih.gov This interaction is often driven by van der Waals forces, hydrogen bonding, and hydrophobic interactions between the complex and the DNA grooves. tandfonline.com The size and shape of the complex, as well as the substituents on the bipyridine ligand, play a significant role in determining the preference for groove binding. tandfonline.com Some ruthenium(II) complexes, for example, have been found to bind to the minor groove of DNA. nih.gov

Electrostatic Interactions: The cationic nature of many metal complexes facilitates electrostatic attraction to the negatively charged phosphate (B84403) backbone of DNA. niscpr.res.inresearchgate.net While often a primary component of the initial association, this mode is generally considered a weaker and less specific interaction compared to intercalation or groove binding. researchgate.net

It is common for these complexes to exhibit multiple binding modes simultaneously. For example, a dinuclear platinum(II) complex with 6-phenyl-2,2'-bipyridine was found to engage in both mono/bis-intercalation and groove binding. nih.gov

The specific structure of the ligand and the choice of the metal center significantly impact the DNA binding affinity.

The addition of phenyl rings to the bipyridine scaffold, as in this compound, can influence DNA binding. For example, the addition of a phenyl group at the 6-position of 2,2'-bipyridine (B1663995) in a platinum(II) complex was found to be important for its intercalative properties. However, further substitution to create 4,6-diphenyl-2,2'-bipyridine dramatically reduced the DNA binding affinity of a similar platinum(II) complex, suggesting that steric hindrance can play a crucial role. nih.gov

Complex TypeLigandMetalPrimary Binding Mode(s)Reference
Mononuclear Platinum(II)6-phenyl-2,2'-bipyridinePt(II)Intercalation nih.gov
Dinuclear Platinum(II)6-phenyl-2,2'-bipyridinePt(II)Intercalation, Groove Binding nih.gov
Ruthenium(II) Polypyridyl2,2'-bipyridineRu(II)Intercalation, Groove Binding nih.govacs.org
Copper(II) Polypyridyl2,2'-bipyridineCu(II)Groove Binding, Intercalation rsc.org

Studies of Interactions with Proteins (e.g., Bovine Serum Albumin)

The interaction of this compound and its metal complexes with proteins is another crucial area of study, with Bovine Serum Albumin (BSA) often used as a model protein due to its structural similarity to Human Serum Albumin (HSA). rroij.com These interactions are important for understanding the pharmacokinetics of potential metallodrugs, including their distribution and transport in the bloodstream. ekb.eg

Fluorescence spectroscopy is a common technique used to investigate these interactions. The intrinsic fluorescence of BSA, primarily due to its tryptophan residues, can be quenched upon binding of a complex. rroij.com The nature of this quenching (static or dynamic) can provide information about the binding mechanism. For instance, ruthenium(II) complexes containing bipyridine ligands have been shown to bind to BSA, with binding constants indicating spontaneous interactions, often driven by electrostatic forces due to the positive charge of the complexes. nih.gov Similarly, studies with nickel(II) complexes of substituted bipyridines have revealed that the nature of the substituents (e.g., methyl vs. methoxy (B1213986) groups) can influence the type of interaction, which can range from purely hydrophobic contacts to a combination of hydrophobic and hydrogen bonding. tandfonline.com

Complex TypeProteinKey FindingsReference
Ruthenium(II)/bipyridineBovine Serum AlbuminSpontaneous interaction via electrostatic forces. nih.gov
Nickel(II)/substituted bipyridineBovine Serum AlbuminBinding influenced by ligand substituents (hydrophobic and hydrogen bonding). tandfonline.com
Erbium(III)/bipyridineBovine Serum AlbuminStrong binding affinity, primarily through hydrogen bonds and van der Waals forces. nih.gov

Application of Computational Modeling for Biomolecular Interaction Prediction and Elucidation (e.g., Molecular Docking)

Computational methods, particularly molecular docking, have become indispensable tools for predicting and elucidating the interactions of this compound and its complexes with biomolecules at an atomic level. nih.govnih.gov These in silico techniques complement experimental data by providing detailed three-dimensional models of the binding modes.

Molecular docking studies have been used to confirm the binding modes of ruthenium(II) complexes with DNA, showing a preference for the minor groove. nih.gov These studies can also help to rationalize the observed binding affinities by identifying specific interactions, such as hydrogen bonds and hydrophobic contacts, between the complex and the biomolecule. tandfonline.com For example, docking studies of nickel(II) bipyridine complexes with DNA have supported experimental findings, showing how different substituents on the ligand lead to distinct interactions within the DNA minor groove, such as hydrophobic interactions versus a combination of hydrogen bonding, hydrophobic, and π-π interactions. tandfonline.com

In the context of protein binding, molecular docking can identify the specific binding sites on the protein. For example, docking studies have shown that certain metal complexes bind to specific hydrophobic residues within the subdomains of BSA. nih.gov These computational models are valuable for understanding the structure-activity relationships that govern biomolecular recognition and for the rational design of new complexes with enhanced binding affinity and selectivity.

Prospective Research Avenues and Emerging Domains for 6,6 Diphenyl 2,2 Bipyridine

Innovation in Green Synthetic Methodologies

The development of environmentally benign synthetic routes for dpbpy and its derivatives is a critical area of future research. Traditional multi-step syntheses often involve hazardous reagents and generate significant waste. Green chemistry principles offer a pathway to more sustainable production.

Key research directions include:

Solventless Reactions: Exploring solvent-free or "neat" reaction conditions can significantly reduce the environmental impact. For instance, solventless aldol (B89426) condensations and Michael additions have been successfully employed in the synthesis of related polypyridines, minimizing the use of volatile organic compounds. gctlc.orgresearchgate.net

Catalytic Approaches: The use of reusable and non-toxic catalysts is paramount. Research into heterogeneous catalysts, such as K10 montmorillonite (B579905) clay, shows promise for facilitating key condensation steps in pyridine (B92270) synthesis under solvent-free conditions. researchgate.net

Renewable Resources: Investigating the use of renewable starting materials and solvents is a long-term goal. For example, acetic acid, sometimes used in the final ring-closure step of pyridine synthesis, can be derived from the oxidation of ethanol, a renewable resource. gctlc.org

Microwave-Assisted Synthesis: The application of microwave irradiation can accelerate reaction times and improve yields, often under milder conditions than traditional heating. This has been demonstrated in the deprotection step for a thiophenol-functionalized bipyridine derivative. mdpi.com

Innovations in these areas will not only make the synthesis of dpbpy more economical and safer but also align with the broader goals of sustainable chemistry. ajgreenchem.com

Exploration of Novel Metal Centers and Unconventional Coordination Environments

While dpbpy has been extensively studied with common transition metals, there is a vast and underexplored landscape of coordination chemistry with other elements.

f-Block Elements (Lanthanides and Actinides): The coordination chemistry of dpbpy with lanthanides and actinides is a burgeoning field. These elements offer unique photophysical properties, including sharp, line-like emission spectra and long-lived excited states, which are highly desirable for applications in bioimaging, sensing, and materials science. researchgate.net The bulky nature of dpbpy could lead to unusual coordination numbers and geometries with these large ions. For example, a bimetallic thorium-nickel complex has been synthesized using a related bipyridine dicarboxylate ligand, demonstrating the potential for creating complex heterometallic structures. mdpi.com

p-Block and Main Group Elements: The interaction of dpbpy with p-block and main group elements is less explored but holds potential for discovering new catalytic and material properties. The Lewis acidity of the metal center combined with the electronic properties of the dpbpy ligand could lead to novel reactivity.

Unconventional Coordination Modes: Research has shown that dpbpy and its derivatives can adopt unusual coordination modes. For example, in certain platinum(II) pincer complexes, the dpbpy fragment coordinates in an η¹-mode through the metalation of a pyridine ring. spbu.ru Similarly, bulky triphenylamine (B166846) substituents on a 2,2'-bipyridine (B1663995) ligand forced a rhenium(I) center to sit significantly out of the plane of the bipyridine unit. nih.gov Investigating the factors that control these coordination modes could lead to the rational design of complexes with specific geometries and reactivities.

The exploration of dpbpy with a wider range of the periodic table will undoubtedly uncover new structural motifs and electronic properties, expanding the fundamental understanding of coordination chemistry.

Rational Ligand Design for Advanced Photophysical and Catalytic Performance

The targeted modification of the 6,6'-diphenyl-2,2'-bipyridine scaffold is a powerful strategy for fine-tuning the properties of its metal complexes for specific applications. rsc.org

For Photophysical Properties: The rational design of dpbpy derivatives can significantly impact the photophysical properties of their metal complexes, which is crucial for applications in lighting, displays, and sensing. acs.org

Tuning Emission Color and Efficiency: Introducing electron-donating or electron-withdrawing groups on the phenyl rings or the bipyridine core can modulate the energy of the metal-to-ligand charge transfer (MLCT) and ligand-centered excited states. rsc.org This allows for precise control over the emission color of luminescent complexes. For example, in a series of iridium(III) complexes, introducing a 6-phenyl substituent on the bipyridine ligand led to a red-shift in emission. rsc.org

Enhancing Stability and Lifetime: Strategic placement of bulky substituents can shield the metal center from quenching agents and prevent non-radiative decay pathways, thereby increasing the quantum yield and lifetime of the emission. rsc.org Intramolecular π-stacking interactions, facilitated by the phenyl groups, can enhance the stability of complexes, leading to longer-lived light-emitting electrochemical cells (LECs). rsc.org

Creating Multi-functional Ligands: Incorporating other functional units, such as fluorophores or redox-active groups, into the dpbpy framework can lead to materials with dual-emissive properties or the ability to respond to external stimuli.

Modification Strategy Effect on Photophysical Properties Potential Application
Adding electron-withdrawing groups to phenyl ringsBlue-shifts emissionBlue-emitting OLEDs
Adding electron-donating groups to phenyl ringsRed-shifts emissionRed-emitting OLEDs, Bio-imaging
Introducing bulky groups (e.g., tert-butyl)Increases quantum yield and stabilityHigh-efficiency OLEDs, Stable sensors
Fusing aromatic systems to the bipyridine coreExtends π-conjugation, red-shifts absorption/emissionNear-infrared (NIR) emitters

For Catalytic Performance: The steric and electronic properties of the dpbpy ligand can be rationally modified to enhance the activity and selectivity of metal-based catalysts. nih.gov

Steric Tuning for Selectivity: The bulky phenyl groups at the 6,6'-positions create a specific steric environment around the metal center. This can be exploited to control substrate access and influence the selectivity of catalytic reactions. Varying the substituents on these phenyl rings allows for fine-tuning of the catalytic pocket. nih.gov

Electronic Tuning for Reactivity: Altering the electronic properties of the ligand can modify the redox potential of the metal center, thereby influencing its catalytic activity. For example, in nickel-catalyzed cross-electrophile coupling reactions, substituents on the 6,6'-positions of the bipyridine ligand significantly impacted the catalytic performance. nih.gov

Immobilization on Supports: Functionalizing the dpbpy ligand with groups that allow for its immobilization on solid supports, such as carbon nanotubes, can lead to heterogeneous catalysts that are easily separable and recyclable. Recent work has shown that π–π interactions between arylated bipyridine ligands and carbon nanotube surfaces can enhance catalytic performance in CO₂ reduction. acs.org

Catalytic Application Ligand Design Strategy Desired Outcome
Cross-Coupling ReactionsIntroduction of bulky or electron-donating/withdrawing groupsImproved turnover frequency and selectivity. nih.gov
CO₂ ReductionExtended π-systems on the bipyridine backboneEnhanced immobilization and catalytic current density. acs.org
PolymerizationChiral substituents on the phenyl ringsAsymmetric catalysis for stereospecific polymers
Water OxidationWater-solubilizing groups (e.g., sulfonates)Homogeneous catalysis in aqueous media

Integration into Next-Generation Functional Materials and Supramolecular Assemblies

The rigid structure and versatile coordination properties of dpbpy make it an excellent building block for the construction of complex, functional architectures.

Supramolecular Chemistry: Dpbpy and its metal complexes can serve as nodes or linkers in the self-assembly of intricate supramolecular structures such as cages, rings, and polymers. researchgate.net These assemblies can exhibit emergent properties, such as guest binding, controlled release, and signal amplification. The non-covalent interactions, including π-π stacking and hydrogen bonding, involving the dpbpy ligand can be used to direct the formation of these complex structures. researchgate.neteurjchem.com

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): By functionalizing dpbpy with appropriate linker groups (e.g., carboxylic acids, amines), it can be incorporated as a building block into porous crystalline materials like MOFs and COFs. uchicago.edu These materials possess high surface areas and tunable pore environments, making them promising for applications in gas storage, separation, and heterogeneous catalysis. A COF incorporating bipyridine units has been shown to act as a "two-in-one" photocatalyst, where pyrene (B120774) building blocks absorb light and transfer the energy to nickel catalytic sites. uchicago.edu

Functional Polymers and Dendrimers: Polymerizing dpbpy-containing monomers or attaching them to dendritic scaffolds can lead to new functional materials. These materials could find use as processable films for electronic devices, sensors, or as platforms for multi-site catalysis.

Dye-Sensitized Solar Cells (DSSCs): Copper(I) complexes of this compound derivatives have been investigated as sensitizer (B1316253) dyes in DSSCs. nih.govresearchgate.net The bulky phenyl groups can help to suppress aggregation on the semiconductor surface and insulate the metal center from the electrolyte, potentially improving device efficiency and stability. Research has shown that tuning the ancillary ligands in heteroleptic copper(I) complexes containing a dpbpy derivative can significantly impact the performance of DSSCs. nih.gov

The integration of dpbpy into these advanced material platforms represents a significant step towards the development of next-generation technologies with tailored properties and functions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6,6'-Diphenyl-2,2'-bipyridine?

  • Methodological Answer : The synthesis typically involves coupling reactions. A Suzuki-Miyaura cross-coupling between 6-bromo-2-phenylpyridine and phenylboronic acid, using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in toluene/ethanol under reflux, is a reliable method . Alternatively, homocoupling of 6-bromo-2-phenylpyridine via a nickel-catalyzed Ullmann reaction can yield the product. Purification often requires column chromatography or recrystallization to achieve high purity (>95%).

Q. How does the steric bulk of this compound influence its coordination geometry in metal complexes?

  • Methodological Answer : The ortho-diphenyl substituents create significant steric hindrance, favoring distorted octahedral or tetrahedral geometries in metal complexes. For example, X-ray crystallography of [Cu(6,6′-Ph₂bpy)₂]⁺ shows reduced ligand bite angles (e.g., 78° vs. 85° for unsubstituted bipyridine), impacting catalytic activity and stability . Comparative studies with 6,6′-dimethyl analogs reveal that phenyl groups further restrict axial ligand binding, which can be quantified using cyclic voltammetry to assess redox potential shifts .

Advanced Research Questions

Q. What methodologies are employed to analyze the electronic effects of 6,6′-diphenyl substitution on the redox properties of ruthenium polypyridyl complexes?

  • Methodological Answer : Electronic effects are studied via UV-Vis spectroscopy (MLCT transitions), cyclic voltammetry (E₁/₂ for Ru²⁺/³⁺), and DFT calculations. For instance, [Ru(6,6′-Ph₂bpy)₃]²⁺ exhibits a 0.15 V anodic shift in oxidation potential compared to [Ru(bpy)₃]²⁺ due to electron-withdrawing phenyl groups. Time-resolved luminescence spectroscopy further quantifies excited-state lifetimes, revealing reduced non-radiative decay in sterically hindered complexes .

Q. How does the introduction of 6,6′-diphenyl groups impact the photophysical performance of iridium-based light-emitting electrochemical cells (LECs)?

  • Methodological Answer : While 6-phenyl substitution enhances device lifetimes via intra-ligand π-stacking, 6,6′-diphenyl analogs show no further improvement due to excessive steric crowding disrupting intermolecular interactions. Device testing under inert conditions (e.g., 10 mA/cm² current density) reveals a 20% reduction in luminance efficiency compared to mono-phenylated analogs. Transient electroluminescence measurements correlate this with reduced charge mobility .

Q. What strategies are effective in mitigating steric hindrance challenges when using 6,6′-Diphenyl-2,2′-bipyridine in catalytic water oxidation systems?

  • Methodological Answer : Steric effects can be mitigated by:

  • Ligand Design : Introducing electron-donating groups (e.g., -OH at 4,4′ positions) to balance steric and electronic effects, as seen in Ru complexes for water oxidation .
  • Solvent Engineering : Using polar aprotic solvents (e.g., DMF) to stabilize distorted geometries. Kinetic studies (e.g., TON/TOF measurements) show a 3-fold activity increase in DMF vs. H₂O .
  • Hybrid Ligands : Combining 6,6′-Ph₂bpy with smaller co-ligands (e.g., Cl⁻ or H₂O) to optimize metal accessibility for substrate binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.